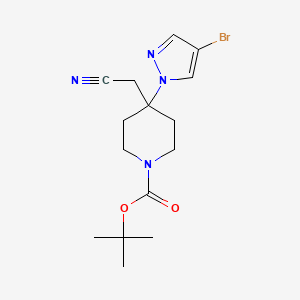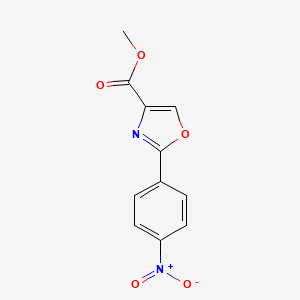![molecular formula C21H8Br4O7 B1403234 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid CAS No. 3561-24-8](/img/structure/B1403234.png)
2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid
Overview
Description
“2’,4’,5’,7’-Tetrabromo-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid” is a chemical compound with the molecular formula C20H8Br4O5 . It is also known as 2’,4’,5’,7’-Tetrabromofluorescein . This compound has been used as a colorant in various products .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a spiro[isobenzofuran-1,9’-xanthene] core, which is a type of polycyclic aromatic compound. The molecule also contains multiple bromine and hydroxy groups, as well as a carboxylic acid group .Physical and Chemical Properties Analysis
This compound has a density of 2.4±0.1 g/cm3, a boiling point of 682.3±55.0 °C at 760 mmHg, and a flash point of 366.5±31.5 °C . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Antioxidant Activities
Spiro compounds, including the tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid derivative, have garnered interest due to their structural versatility and similarity to pharmacophore centers, which contribute to their numerous biological activities. Research has highlighted their potential in developing drugs with antioxidant activities, critical for addressing diseases associated with oxidative stress such as cancer, diabetes, and neurodegenerative diseases. The comprehensive review by Acosta-Quiroga et al. (2021) on spirocyclic derivatives showcases the synthesis and antioxidant activities found in these compounds, emphasizing the significant position of spiro compounds in drug discovery for potential antioxidant applications (Acosta-Quiroga et al., 2021).
Environmental Implications and Removal of Pollutants
In the context of environmental science, research on compounds related to the tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid derivative has been directed towards understanding the fate and behavior of related pollutants in aquatic environments. For example, studies on polychlorinated dibenzothiophenes (PCDTs), which share structural similarities with tetrabromo derivatives, shed light on their presence in the environment and their potential sources, including manufacturing processes that might also apply to brominated compounds. This research highlights the need for monitoring and mitigating the environmental impact of such compounds, as discussed in the review on the potential sources of PCDTs in aquatic environments (Huntley et al., 1994).
Applications in Biocatalysis and Organic Synthesis
The role of carboxylic acids, including the tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid, extends to biocatalysis and organic synthesis, where their structural features can influence the activity and stability of catalysts and enzymes. Understanding the inhibition mechanisms of carboxylic acids on biocatalysts offers insights into designing more robust enzymatic systems for industrial applications, as reviewed by Jarboe et al. (2013). This research underscores the importance of structural properties of carboxylic acids in affecting biocatalyst performance and highlights potential engineering strategies to mitigate inhibition effects (Jarboe et al., 2013).
Properties
IUPAC Name |
2',4',5',7'-tetrabromo-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H8Br4O7/c22-11-4-9-17(13(24)15(11)26)31-18-10(5-12(23)16(27)14(18)25)21(9)8-3-6(19(28)29)1-2-7(8)20(30)32-21/h1-5,26-27H,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDSBVLLOWTCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H8Br4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737528 | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-24-8 | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403165.png)
![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)
![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)


![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)
